Ranitidine

Drug Interactions Cytochrome P450 Hepatic Metabolism

Select Ranitidine (CAS 66357-35-5) for studies requiring an H2 antagonist with a differentiated pharmacology profile. It exhibits statistically non-significant CYP450 inhibition, avoiding the drug-interaction liability of cimetidine, and 43-fold weaker hOCT3 inhibition (IC50 290 µM) than famotidine, making it a cleaner reference for transport or polypharmacy models. Note its unique NDMA-related stability constraints: store in original container with desiccant, protect from moisture, and discard opened bottles after 90 days. Ideal for labs that can maintain these inventory controls.

Molecular Formula C13H22N4O3S
Molecular Weight 314.41 g/mol
CAS No. 66357-35-5
Cat. No. B014927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanitidine
CAS66357-35-5
SynonymsAH 19065
AH-19065
AH19065
Biotidin
Hydrochloride, Ranitidine
N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine
Ranisen
Ranitidin
Ranitidine
Ranitidine Hydrochloride
Sostril
Zantac
Zantic
Molecular FormulaC13H22N4O3S
Molecular Weight314.41 g/mol
Structural Identifiers
SMILESCNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C
InChIInChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+
InChIKeyVMXUWOKSQNHOCA-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow oil
Solubilitysoluble in water
Water soluble

Structure & Identifiers


Interactive Chemical Structure Model





Ranitidine (CAS 66357-35-5) Procurement Guide: Comparator-Based Evidence for Scientific Selection


Ranitidine is a competitive, reversible histamine H2-receptor antagonist that inhibits gastric acid secretion by blocking H2 receptors on gastric parietal cells [1]. It is used clinically for the treatment of duodenal and gastric ulcers, gastroesophageal reflux disease (GERD), and hypersecretory conditions [2]. As a second-generation H2 blocker, ranitidine offers a distinct profile among its class members, including lower cytochrome P450 inhibition than cimetidine and a shorter half-life than famotidine [3][4].

Why Ranitidine (CAS 66357-35-5) Cannot Be Interchanged with Other H2 Blockers or PPIs Without Quantitative Evaluation


H2-receptor antagonists and proton pump inhibitors (PPIs) exhibit clinically meaningful differences in potency, pharmacokinetics, drug interaction liability, and stability profiles that preclude simple interchange [1]. For example, famotidine is approximately 8.5-fold more potent than ranitidine on a weight basis in antisecretory activity, while cimetidine demonstrates statistically significant cytochrome P450 inhibition that ranitidine largely avoids [2][3]. Furthermore, the unique susceptibility of ranitidine to N-nitrosodimethylamine (NDMA) formation under storage conditions—a property not shared by famotidine, cimetidine, or omeprazole—introduces procurement and stability considerations absent in comparator compounds [4].

Ranitidine (CAS 66357-35-5) Quantitative Differentiation Evidence: Direct Comparator Data


Ranitidine vs. Cimetidine: Clinically Non-Significant Cytochrome P450 Inhibition

Ranitidine exhibits markedly weaker inhibition of cytochrome P450-mediated drug metabolism compared to cimetidine. In a comprehensive review of the H2-antagonist drug interaction literature, cimetidine produced a marked effect on CYP450 inhibition that reached statistical significance in most studies, whereas ranitidine's effect was much weaker and statistically non-significant even when demonstrable [1]. This translates to a clinically meaningful reduction in the risk of interactions with narrow-therapeutic-index drugs such as warfarin, theophylline, and phenytoin.

Drug Interactions Cytochrome P450 Hepatic Metabolism

Ranitidine vs. Nizatidine: Equivalent Duodenal Ulcer Healing Rates

In a large European multicenter, double-blind, randomized trial (n=777) comparing ranitidine 300 mg nocte with nizatidine 300 mg nocte for duodenal ulcer therapy, healing rates were virtually identical between the two agents [1]. At 4 weeks, healing was 80% for ranitidine versus 81% for nizatidine; at 8 weeks, healing was 93% for ranitidine versus 92% for nizatidine. A separate study in elderly patients (≥65 years) confirmed comparable duodenal ulcer healing at 6 weeks (ranitidine 78.1% vs. nizatidine 81.9%, P: N.S.) and 12 weeks (ranitidine 94.2% vs. nizatidine 91.5%, P: N.S.) [2].

Peptic Ulcer Disease Healing Rates Efficacy

Ranitidine vs. Famotidine: Differential Inhibitory Activity at hOCT3 Transporter

Ranitidine and famotidine display markedly different inhibitory profiles at the human organic cation transporter 3 (hOCT3; SLC22A3). In Xenopus laevis oocytes expressing hOCT3, famotidine exhibited potent inhibition with an IC50 of 6.7 µM, whereas ranitidine was a moderately weak inhibitor with an IC50 of 290 µM—a 43-fold difference [1]. In contrast, both compounds showed similarly potent inhibition at hOCT1 (IC50 = 33 µM for ranitidine vs. 28 µM for famotidine) and hOCT2 (IC50 = 76 µM vs. 114 µM).

Organic Cation Transporters hOCT3 Drug Disposition

Ranitidine vs. Famotidine: 8.5-Fold Lower Antisecretory Potency on Weight Basis

In a rat model of gastric acid secretion, famotidine demonstrated substantially higher potency than ranitidine on a milligram-per-kilogram basis. The calculated oral ED50 values for inhibition of acid secretion were 0.80 mg/kg for famotidine and 6.84 mg/kg for ranitidine—an 8.5-fold difference [1]. Notably, the duration of antisecretory action and maximum efficacy (Emax) were equivalent between the two compounds. This potency differential is reflected in clinical dosing: 20 mg famotidine is considered equipotent to 150 mg ranitidine.

Acid Suppression Potency ED50

Ranitidine vs. Famotidine: NDMA Impurity Liability and Stability Considerations

Ranitidine possesses a unique chemical liability not shared by other H2 blockers: the potential to form N-nitrosodimethylamine (NDMA), a probable human carcinogen, during storage [1]. FDA testing has confirmed that NDMA levels in ranitidine products increase over time and at elevated temperatures, leading to a complete U.S. market withdrawal of all ranitidine products in 2020 [2]. Critically, FDA testing has not detected NDMA in comparator products including famotidine, cimetidine, esomeprazole, lansoprazole, or omeprazole [2]. A newly reformulated ranitidine with enhanced stability controls was approved in 2025, but it requires strict storage conditions including protection from moisture and discard of opened bottles after 90 days [3].

NDMA Impurities Stability Regulatory

Ranitidine vs. Omeprazole: Superior GERD Healing and Symptom Relief with PPI

In a double-blind randomized controlled trial of 180 patients with GERD, omeprazole 20 mg daily demonstrated significantly superior outcomes compared to ranitidine 150 mg twice daily over 8 weeks [1]. Symptom relief was achieved in 82.2% of omeprazole-treated patients versus 58.9% of ranitidine-treated patients (p < 0.001); mucosal healing occurred in 78.9% versus 54.4% (p = 0.002). A separate prospective trial in poorly responsive acid reflux disease showed that after 6 weeks of ranitidine therapy, 65% of patients remained symptomatic, and among these, omeprazole 20 mg daily produced complete heartburn resolution in 46% at 8 weeks versus only 16% with continued ranitidine (p < 0.00001) [2].

GERD Healing Rates Symptom Resolution PPI vs. H2RA

Ranitidine (CAS 66357-35-5) Evidence-Based Application Scenarios for Scientific and Industrial Use


Research Tool for hOCT Transporter Studies Requiring Weak hOCT3 Inhibition

Investigators studying human organic cation transporter pharmacology may select ranitidine as a comparator when a compound with minimal hOCT3 inhibitory activity is required. As established in Section 3, ranitidine exhibits an IC50 of 290 µM at hOCT3, representing 43-fold weaker inhibition than famotidine (IC50 = 6.7 µM) [1]. This differential profile makes ranitidine a suitable reference compound for experiments designed to probe hOCT3-specific effects or to exclude hOCT3-mediated confounding in drug disposition studies.

Clinical or Preclinical Models Requiring Lower CYP450 Drug Interaction Liability

For experimental systems where co-administration with CYP450-metabolized substrates (e.g., warfarin, theophylline, phenytoin) is required, ranitidine offers a scientifically justified advantage over cimetidine. The evidence in Section 3 demonstrates that ranitidine's effect on cytochrome P450 is statistically non-significant, whereas cimetidine produces marked, statistically significant inhibition [1]. This property supports ranitidine's selection in polypharmacy models or when studying drug-drug interaction mechanisms.

H2-Receptor Antagonist Procurement with Defined Storage and Stability Protocols

Procurement of ranitidine for inventory management must account for its unique stability profile relative to other H2 blockers. As quantified in Section 3, ranitidine is susceptible to NDMA formation under storage, necessitating strict adherence to manufacturer specifications: protect from moisture, store in original container with desiccant, and discard opened bottles after 90 days [1][2]. This contrasts with famotidine and cimetidine, which do not require such storage constraints, making ranitidine selection appropriate only where such inventory controls are feasible.

Acid Suppression Studies Where Potency Normalization is Critical

When designing experiments comparing H2-receptor antagonists, ranitidine requires careful dose normalization due to its 8.5-fold lower antisecretory potency relative to famotidine (ED50 = 6.84 mg/kg vs. 0.80 mg/kg in rats) [1]. This evidence from Section 3 informs the selection of appropriate dose ranges for in vivo acid suppression models and ensures that comparative studies are conducted at equipotent, rather than equimolar, concentrations to avoid misinterpretation of efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ranitidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.